molecular formula C16H29ClN2O4 B1677507 Oseltamivir acid CAS No. 204255-09-4

Oseltamivir acid

Cat. No.: B1677507
CAS No.: 204255-09-4
M. Wt: 348.9 g/mol
InChI Key: OHEGLAHLLCJYPX-ONAKXNSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oseltamivir, also known as Tamiflu, is an antiviral medication used to treat and prevent influenza A and B . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . Oseltamivir acid is the active metabolite of oseltamivir . It acts as an inhibitor of influenza neuraminidases A and B , preventing virus budding and release .


Synthesis Analysis

The commercial production of Oseltamivir starts from the biomolecule shikimic acid harvested from Chinese star anise and from recombinant E. coli . The current production method includes two reaction steps with potentially hazardous azides . Another synthesis method starts from a compound 1,3-butadiene-3-amyl ether and compound 3-nitro-ethyl acrylate .


Molecular Structure Analysis

This compound has a molecular formula of C14H24N2O4 . It is the active metabolite of Oseltamivir phosphate and is an orally bioavailable, potent, and selective inhibitor of influenza virus neuraminidase .


Chemical Reactions Analysis

This compound undergoes various chemical reactions under stress conditions such as basic hydrolysis, acid hydrolysis, oxidative degradation, and thermal degradation .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 284.35 . It is soluble in water at a concentration of 56 mg/mL .

Scientific Research Applications

Resistance to Oseltamivir

  • Widespread Resistance in Influenza A Viruses: A study reported an increased number of influenza A viruses (H1N1) resistant to oseltamivir, highlighting a mutation in the neuraminidase protein that confers high-level resistance (Besselaar et al., 2008).
  • Resistant Influenza A Viruses in Children: Research on children treated with oseltamivir showed the emergence of oseltamivir-resistant influenza A viruses, particularly in those with H1N1 subtype (Kiso et al., 2004).

Environmental Impact

  • Persistence in Aquatic Environments: Oseltamivir has been found to not be removed during conventional wastewater treatments, potentially entering surface water bodies and affecting aquatic ecosystems (Accinelli et al., 2010).
  • Detection in Aquatic Environments: Low levels of oseltamivir have been detected in aquatic environments, such as rivers, during flu seasons, indicating its environmental presence and potential ecological impacts (Söderström et al., 2009).

Novel Applications and Combinations

  • Silver Nanoparticle Based Codelivery: A study demonstrated the synthesis of silver nanoparticles decorated with oseltamivir, showing significant inhibition against H1N1 infection, highlighting a novel approach for enhancing antiviral efficacy (Li et al., 2016).

Mechanism of Action and Interactions

  • **Activation by Carboxylesterase Human Carboxylesterase1 (HCE1):** Research revealed that the activation of oseltamivir, a prodrug, into its active metabolite is catalyzed by HCE1. This finding is significant for understanding its therapeutic activity and potential interactions with other drugs like clopidogrel (Shi et al., 2006).

Efficacy and Safety Analysis

  • Systematic Review and Meta-Analysis on COVID-19: A comprehensive review indicated conflicting results on the effectiveness of oseltamivir in treating COVID-19, suggesting more research is needed for robust evidence (Aliyu et al., 2022).
  • Efficacy in Treatment of Acute Influenza: A randomized controlled trial highlighted the efficacy and safety of oseltamivir in treating influenza, showing significant reduction in symptom duration (Nicholson et al., 2000).

Pharmacokinetics

  • Pharmacokinetics in Diverse Populations: Oseltamivir's pharmacokinetics were explored, demonstrating its suitability for a wide range of patient populations, including those with renal or hepatic impairment (Davies, 2010).

Resistance during Treatment

  • Resistance in Influenza A (H5N1) Infection: A study documented the emergence of oseltamivir resistance in patients with H5N1 infection during treatment, emphasizing the need for additional antiviral agents in treatment strategies (de Jong et al., 2005).

Mechanism of Action

Target of Action

Oseltamivir acid, also known as oseltamivir carboxylate, is a potent and selective inhibitor of influenza virus neuraminidase enzymes . These enzymes are glycoproteins found on the surface of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from infected host cells .

Mode of Action

This compound exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from the host cells, thereby impairing influenza virus replication and limiting its infectivity . It selectively inhibits neuraminidase-mediated hydrolysis of host sialic acid residues bound to budding virions, a necessary step in influenza replication .

Biochemical Pathways

The inhibition of neuraminidase by this compound blocks the release of progeny virions from infected cells . This action disrupts the viral replication process and limits the pathogenicity of the influenza virus . The binding process of oseltamivir and neuraminidase involves multiple metastable states and major binding pathways, including the transfer of oseltamivir from the secondary sialic acid binding site to the catalytic site .

Pharmacokinetics

Oseltamivir is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile means that oseltamivir is suitable for use in diverse patient populations, including young children, elderly patients, various ethnic groups, and those with renal or hepatic impairment .

Result of Action

The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications, including pneumonia and respiratory failure .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, oseltamivir has been found to be persistent in wastewater treatment plants and can find its way into surface and groundwater sources . This environmental presence of oseltamivir raises concerns about potential ecotoxicological risks . Furthermore, the exposure of oseltamivir might be significantly increased in conditions with elevated cirrhosis severity, which might be associated with a higher risk of adverse drug effects .

Safety and Hazards

Oseltamivir acid is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

Oseltamivir acid interacts with the neuraminidase enzyme of the influenza virus . This enzyme is responsible for cleaving sialic acid residues on the host cell surface, a necessary step for the virus to bud from the host cell and continue its replication cycle . By inhibiting this enzyme, this compound prevents the release of new virus particles, thereby limiting the spread of the virus within the host .

Cellular Effects

This compound has a significant impact on the function of cells infected with the influenza virus. By inhibiting the neuraminidase enzyme, it prevents the release of new virus particles from the host cell, thereby limiting the spread of the virus within the host . This can lead to a reduction in the severity and duration of influenza symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the neuraminidase enzyme on the surface of the influenza virus . This binding inhibits the enzyme’s activity, preventing it from cleaving sialic acid residues on the host cell surface . This inhibition blocks the release of new virus particles from the host cell, thereby limiting the spread of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce the time to first alleviation of influenza symptoms . Its effectiveness decreases significantly if administration is delayed beyond 48 hours after the onset of symptoms . This highlights the importance of early treatment with this compound in managing influenza infections .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . While specific dosage effects can depend on the particular animal model and strain of influenza virus used, generally, higher doses of this compound result in greater reductions in viral shedding and symptom severity .

Metabolic Pathways

This compound is involved in the metabolic pathway of the influenza virus. It acts by inhibiting the neuraminidase enzyme, which plays a crucial role in the virus’s replication cycle . This inhibition disrupts the virus’s ability to spread within the host, effectively limiting the progression of the infection .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . After oral administration, it is rapidly converted by hepatic esterases into its active form . It then penetrates sites of infection at concentrations sufficient to inhibit viral replication .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of cells . This is where the drug exerts its antiviral activity, inhibiting the neuraminidase enzyme and preventing the release of new virus particles from the host cell .

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway of Oseltamivir acid involves a series of reactions starting from shikimic acid. The key steps include protection of the hydroxyl groups, esterification, reduction, and deprotection.", "Starting Materials": [ "Shikimic acid", "Methanol", "Hydrogen chloride", "Dimethylformamide", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Protection of the hydroxyl groups with methanol and hydrogen chloride", "Esterification with dimethylformamide and acetic anhydride", "Reduction of the ester with sodium borohydride and acetic acid", "Deprotection of the hydroxyl groups with sodium hydroxide and ethanol" ] }

CAS No.

204255-09-4

Molecular Formula

C16H29ClN2O4

Molecular Weight

348.9 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1

InChI Key

OHEGLAHLLCJYPX-ONAKXNSWSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl

SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl

Appearance

Solid powder

187227-45-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oseltamivir hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir acid
Reactant of Route 2
Oseltamivir acid
Reactant of Route 3
Oseltamivir acid
Reactant of Route 4
Reactant of Route 4
Oseltamivir acid
Reactant of Route 5
Oseltamivir acid
Reactant of Route 6
Oseltamivir acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.